![molecular formula C12H13NO3 B1305642 2-(2-Oxo-4-phenylpyrrolidin-1-yl)acetic acid CAS No. 67118-34-7](/img/structure/B1305642.png)
2-(2-Oxo-4-phenylpyrrolidin-1-yl)acetic acid
Overview
Description
“2-(2-Oxo-4-phenylpyrrolidin-1-yl)acetic acid” is a compound with the CAS Number: 67118-34-7 . It has a molecular weight of 219.24 . The IUPAC name for this compound is (2-oxo-4-phenyl-1-pyrrolidinyl)acetic acid . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for “2-(2-Oxo-4-phenylpyrrolidin-1-yl)acetic acid” is 1S/C12H13NO3/c14-11-6-10 (7-13 (11)8-12 (15)16)9-4-2-1-3-5-9/h1-5,10H,6-8H2, (H,15,16) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 219.24 . The InChI code is 1S/C12H13NO3/c14-11-6-10 (7-13 (11)8-12 (15)16)9-4-2-1-3-5-9/h1-5,10H,6-8H2, (H,15,16) .Scientific Research Applications
Cognitive Function Improvement
This compound has been studied as a potential prodrug for cognitive function improvement in ischemic brain injury . The research involved in silico, in vitro, and in vivo assessments, predicting the pharmacological efficacy and possible safety in rat models .
Neuroprotection
In silico data showed neuroprotective features of this compound . These findings were further supported by in vitro experiments in a glutamate excitotoxicity-induced model in newborn rat cortical neuron cultures .
Blood-Brain Barrier Penetration
The compound has been tested for its ability to cross the blood-brain barrier in both intact and ischemic animals . This is a crucial property for drugs intended to act on the central nervous system.
Anxiety Reduction
The compound improved animal behavior both in intact and ischemic rats. Even though the concentration in intact brains was low, a significant anxiety reduction was observed .
Activity Escalation
Along with anxiety reduction, an escalation in activity was also observed in animals treated with this compound .
Adsorption Analyses
Although not directly related to the compound, its derivatives have been used in adsorption analyses . The gels containing these derivatives were dried, ground into a fine powder, and utilized in ensuing adsorption analyses .
Safety and Hazards
Mechanism of Action
Target of Action
It is known to belong to the group of aromatic amines , which are often involved in various biological processes.
Mode of Action
Aromatic amines, to which this compound belongs, are known to interact with various biological targets, potentially leading to a variety of physiological changes .
Result of Action
It is suggested that the introduction of taurine salt into the structure of a similar compound increased its antihypoxic activity .
properties
IUPAC Name |
2-(2-oxo-4-phenylpyrrolidin-1-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c14-11-6-10(7-13(11)8-12(15)16)9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBYVEHXQCORQKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC(=O)O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20385386 | |
Record name | (2-Oxo-4-phenylpyrrolidin-1-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20385386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Oxo-4-phenylpyrrolidin-1-yl)acetic acid | |
CAS RN |
67118-34-7 | |
Record name | (2-Oxo-4-phenylpyrrolidin-1-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20385386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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